1-(3-aminobenzoyl)imidazolidin-2-one
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Overview
Description
1-(3-aminobenzoyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one ring substituted with a 3-aminobenzoyl group. This compound is part of the broader class of imidazolidin-2-ones, which are known for their presence in various pharmaceuticals, natural products, and synthetic intermediates . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one are currently unknown. This compound is a derivative of imidazolidin-2-one, a structural motif found in various pharmaceuticals and natural products . .
Mode of Action
The mode of action of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is not well-documented. As a derivative of imidazolidin-2-one, it may interact with its targets through similar mechanisms as other imidazolidin-2-ones. These mechanisms often involve the formation of bonds with target molecules, leading to changes in their function .
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in a variety of biochemical processes due to their presence in many pharmaceuticals and natural products . .
Pharmacokinetics
Its molecular weight is 177.20 , which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other imidazolidin-2-ones, it may have similar effects, such as interacting with target molecules to alter their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminobenzoyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidin-2-one ring.
Diamination of Olefins: This approach uses olefins and diamines in the presence of catalysts to form the desired imidazolidin-2-one structure.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidin-2-one ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form the imidazolidin-2-one structure.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles
Chemical Reactions Analysis
Types of Reactions
1-(3-aminobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the imidazolidin-2-one ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, nickel) .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidin-2-one derivatives, which can have different functional groups and properties .
Scientific Research Applications
1-(3-aminobenzoyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-(3-aminobenzoyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: The parent compound, which lacks the 3-aminobenzoyl group.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one ring.
Imidazole: A related heterocyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-aminobenzoyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMSEKQAXPCBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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